4-HYDROXYBENZOIC (1-NAPHTHYLMETHYLENE)HYDRAZIDE
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Overview
Description
4-HYDROXYBENZOIC (1-NAPHTHYLMETHYLENE)HYDRAZIDE is an organic compound with the molecular formula C18H14N2O2 and a molecular weight of 290324 It is a derivative of 4-hydroxybenzoic acid and 1-naphthylmethylene hydrazide, characterized by the presence of both hydroxyl and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXYBENZOIC (1-NAPHTHYLMETHYLENE)HYDRAZIDE typically involves the condensation reaction between 4-hydroxybenzoic acid hydrazide and 1-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXYBENZOIC (1-NAPHTHYLMETHYLENE)HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-HYDROXYBENZOIC (1-NAPHTHYLMETHYLENE)HYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-HYDROXYBENZOIC (1-NAPHTHYLMETHYLENE)HYDRAZIDE involves its interaction with various molecular targets and pathways. The hydroxyl and hydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing biological activities. The compound’s ability to undergo redox reactions also plays a role in its antioxidant and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYLBENZOIC (2-HYDROXY-1-NAPHTHYLMETHYLENE)HYDRAZIDE
- 4-METHYLBENZOIC (1-NAPHTHYLMETHYLENE)HYDRAZIDE
- 4-HYDROXYBENZOIC (4-DIMETHYLAMINOBENZYLIDENE)HYDRAZIDE
- 4-HYDROXYBENZOIC (4-METHOXYBENZYLIDENE)HYDRAZIDE
- 4-HYDROXYBENZOIC (4-NITROBENZYLIDENE)HYDRAZIDE
Uniqueness
4-HYDROXYBENZOIC (1-NAPHTHYLMETHYLENE)HYDRAZIDE is unique due to the presence of both hydroxyl and hydrazide functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-hydroxy-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-16-10-8-14(9-11-16)18(22)20-19-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-12,21H,(H,20,22)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXYFFSBWOIYMU-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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